molecular formula C12H14N2 B13635551 2-(4-(Pyrrolidin-1-yl)phenyl)acetonitrile

2-(4-(Pyrrolidin-1-yl)phenyl)acetonitrile

Cat. No.: B13635551
M. Wt: 186.25 g/mol
InChI Key: FYBIPZVJHPBDCT-UHFFFAOYSA-N
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Description

2-(4-(Pyrrolidin-1-yl)phenyl)acetonitrile is a phenylacetonitrile derivative featuring a pyrrolidine substituent on the phenyl ring. This specific structure combines an electron-rich aromatic system with a nitrile functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound serves as a versatile chemical building block. The nitrile group (CN) is a key precursor that can be transformed into other functional groups, such as carboxylic acids, amides, or amines, allowing for the diversification of molecular structures . Simultaneously, the pyrrolidine moiety is a common feature in pharmacologically active compounds and can influence the molecule's physicochemical properties and its ability to interact with biological targets . As such, this chemical is primarily used in the synthesis of more complex molecules for drug discovery efforts and in the development of novel compounds for material science applications. The mechanism of action for this compound is not intrinsic but is defined by the final compound into which it is incorporated. Researchers employ it to construct molecular scaffolds that may interact with various enzymatic or cellular targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2-(4-pyrrolidin-1-ylphenyl)acetonitrile

InChI

InChI=1S/C12H14N2/c13-8-7-11-3-5-12(6-4-11)14-9-1-2-10-14/h3-6H,1-2,7,9-10H2

InChI Key

FYBIPZVJHPBDCT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CC#N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 4 Pyrrolidin 1 Yl Phenyl Acetonitrile and Its Analogues

Strategic Approaches for the Construction of the 2-(4-(Pyrrolidin-1-yl)phenyl)acetonitrile Core Scaffold

The assembly of the this compound core relies on the sequential or convergent formation of key bonds. Strategic planning is crucial to ensure high yields and regioselectivity. The primary disconnections involve the carbon-nitrogen bond of the pyrrolidine (B122466) ring, the introduction of the acetonitrile (B52724) group, and the formation of the phenyl ring itself.

Regioselective Carbon-Nitrogen Bond Formation (Pyrrolidine Attachment)

The regioselective installation of the pyrrolidine ring onto the phenylacetonitrile (B145931) framework is a critical step. Two primary strategies have proven effective: the Buchwald-Hartwig amination and nucleophilic aromatic substitution.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. wikipedia.org It typically involves the reaction of an aryl halide (e.g., 4-bromophenylacetonitrile (B126402) or 4-iodophenylacetonitrile) with pyrrolidine in the presence of a palladium catalyst and a suitable base. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and can be tailored to the specific substrates. Bidentate phosphine (B1218219) ligands like BINAP and DPPF have been shown to be effective for the coupling of primary and secondary amines. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): This method is particularly effective when the phenyl ring is activated by an electron-withdrawing group para to a good leaving group, such as fluorine. In the context of this compound synthesis, 2-(4-fluorophenyl)acetonitrile can serve as a suitable precursor. The reaction with pyrrolidine, often in a polar aprotic solvent like DMSO or DMF at elevated temperatures, proceeds via a Meisenheimer complex to yield the desired product. nih.govresearchgate.net The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions. nih.gov

MethodPrecursorReagentsKey Features
Buchwald-Hartwig Amination 4-HalophenylacetonitrilePyrrolidine, Pd catalyst (e.g., Pd(dba)₂), Ligand (e.g., BINAP), Base (e.g., NaOtBu)High functional group tolerance; applicable to a wide range of aryl halides. wikipedia.org
Nucleophilic Aromatic Substitution 4-FluorophenylacetonitrilePyrrolidine, Polar aprotic solvent (e.g., DMSO)Requires an activated aromatic ring; fluorine is an excellent leaving group. nih.govresearchgate.net

Introduction and Elaboration of the Acetonitrile Moiety

The introduction of the acetonitrile group (–CH₂CN) can be achieved at different stages of the synthesis. Key methods include the cyanation of a benzylic halide and the conversion of a benzaldehyde.

Cyanation of Benzyl Halides: A common and effective method involves the reaction of a 4-(pyrrolidin-1-yl)benzyl halide (chloride or bromide) with a cyanide salt, such as sodium cyanide or potassium cyanide. lookchem.com This SN2 reaction is typically carried out in a polar aprotic solvent. The use of non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) in combination with a palladium catalyst offers a greener alternative. lookchem.com

Conversion from Benzaldehydes: An alternative route starts from 4-(pyrrolidin-1-yl)benzaldehyde. The Van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC), provides a direct method to convert aldehydes or ketones into nitriles with one additional carbon atom. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an intermediate oxazoline, which then eliminates the tosyl group to form the nitrile. scispace.comnih.govresearchgate.net

MethodPrecursorReagentsKey Features
Cyanation of Benzyl Halide 4-(Pyrrolidin-1-yl)benzyl halideNaCN or KCNA classic SN2 reaction. lookchem.com
Van Leusen Reaction 4-(Pyrrolidin-1-yl)benzaldehydeTosylmethyl isocyanide (TosMIC), Base (e.g., K₂CO₃)Direct conversion of an aldehyde to a nitrile with an additional carbon. wikipedia.orgorganic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Phenyl Ring Assembly

For the synthesis of more complex analogues, transition metal-catalyzed cross-coupling reactions offer a versatile platform for constructing the substituted phenyl ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of the target scaffold, one could envision the coupling of a 4-(pyrrolidin-1-yl)phenylboronic acid with a haloacetonitrile derivative. Alternatively, a dihalobenzene can be sequentially functionalized, first with pyrrolidine via Buchwald-Hartwig amination, followed by a Suzuki coupling to introduce the acetonitrile moiety or a precursor. The choice of catalyst, ligands, and base is critical for the success of the Suzuki coupling. researchgate.netmdpi.comnih.govnih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. libretexts.orgorganic-chemistry.orgresearchgate.netsemanticscholar.orgrsc.org A potential strategy involves the Sonogashira coupling of 4-iodo-1-(pyrrolidin-1-yl)benzene with a protected acetylene (B1199291), followed by deprotection and subsequent functionalization to the acetonitrile group. This approach allows for the introduction of diversity at the benzylic position.

Coupling ReactionReactant 1Reactant 2Catalyst SystemProduct Application
Suzuki-Miyaura 4-(Pyrrolidin-1-yl)phenylboronic acidHaloacetonitrilePd catalyst (e.g., Pd(PPh₃)₄), BaseDirect formation of the C-C bond for the acetonitrile group. researchgate.netmdpi.com
Sonogashira 4-Iodo-1-(pyrrolidin-1-yl)benzeneTerminal alkynePd catalyst, Cu(I) co-catalystIntroduction of an alkynyl group for further elaboration to the acetonitrile moiety. libretexts.orgorganic-chemistry.org

Exploration of Novel Synthetic Routes and Catalyst Development for this compound

Modern synthetic chemistry emphasizes the development of not only efficient but also environmentally benign and stereoselective methods.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, this can involve the use of solvent-free reactions or biocompatible catalysts.

Solvent-Free Synthesis: Performing reactions in the absence of a solvent can significantly reduce waste and simplify purification. For instance, the amination of an aryl halide with pyrrolidine could potentially be carried out under neat conditions, possibly with microwave irradiation to accelerate the reaction. nih.govresearchgate.netdocumentsdelivered.com

Biocatalytic Approaches: While not directly applied to the entire synthesis of the target molecule, biocatalysis can be employed for specific transformations. For example, the use of enzymes for the reduction of a ketone precursor to a chiral alcohol, which can then be converted to the nitrile, represents a green and highly selective method.

Green Chemistry ApproachApplication in SynthesisAdvantages
Solvent-Free Conditions Buchwald-Hartwig amination or SNArReduced solvent waste, potentially faster reaction rates, easier purification. nih.govresearchgate.net
Biocatalysis Stereoselective reduction of a ketone precursorHigh enantioselectivity, mild reaction conditions, environmentally friendly catalysts.

Stereoselective Synthesis of Chiral Analogues of the Chemical Compound

The development of chiral analogues of this compound is of significant interest for pharmaceutical applications. This requires the introduction of a stereocenter, typically at the benzylic position.

Biocatalytic Asymmetric Synthesis of Chiral Amines: One powerful strategy involves the use of enzymes, such as transaminases or amine dehydrogenases, for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govwiley.comresearchgate.netnih.gov A ketone precursor, such as 1-(4-(pyrrolidin-1-yl)phenyl)ethan-1-one, could be subjected to reductive amination using an amine dehydrogenase to produce a chiral amine, which can then be further elaborated to the chiral acetonitrile. Ketone reductases can also be used to produce chiral alcohols with high enantiomeric excess, which are versatile intermediates. acs.org

Asymmetric Cyanation of Imines: The catalytic asymmetric cyanation of imines, often referred to as the Strecker reaction, is a direct method for synthesizing chiral α-aminonitriles. nih.govnih.govacs.orgacs.org An imine derived from 4-(pyrrolidin-1-yl)benzaldehyde and a suitable amine can be subjected to asymmetric cyanation using a chiral catalyst to introduce the cyano group and establish the stereocenter in a single step.

Stereoselective MethodPrecursorKey TransformationChiral Product
Biocatalytic Reductive Amination 1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-oneAsymmetric amination using an amine dehydrogenaseChiral α-amino derivative
Asymmetric Cyanation of Imine Imine of 4-(pyrrolidin-1-yl)benzaldehydeCatalytic asymmetric addition of a cyanide sourceChiral α-aminonitrile

Functional Group Interconversions and Derivatization Strategies of the Acetonitrile Moiety

The acetonitrile moiety in this compound is a versatile functional group that can be converted into a variety of other functionalities, providing access to a wide range of derivatives. These transformations are crucial for modifying the compound's properties and for the synthesis of more complex molecules.

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: first to an amide, and then to a carboxylic acid. libretexts.org This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid, such as hydrochloric acid, leads to the formation of the corresponding carboxylic acid, 2-(4-(pyrrolidin-1-yl)phenyl)acetic acid, and an ammonium (B1175870) salt. libretexts.org The reaction proceeds through the initial formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.

Alkaline-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous base like sodium hydroxide (B78521) results in the formation of the carboxylate salt, in this case, sodium 2-(4-(pyrrolidin-1-yl)phenyl)acetate, and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.org Careful control of reaction conditions can sometimes allow for the isolation of the amide intermediate, 2-(4-(pyrrolidin-1-yl)phenyl)acetamide. youtube.com

The resulting carboxylic acid can then be converted to its corresponding esters through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. Amides can also be synthesized from the carboxylic acid by activating it, for example, with a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC), followed by the addition of an amine. beilstein-journals.org

A summary of these transformations is presented in the table below.

Starting MaterialReagents and ConditionsProductProduct Type
This compoundH₃O⁺, Δ2-(4-(Pyrrolidin-1-yl)phenyl)acetic acidCarboxylic Acid
This compound1. NaOH, H₂O, Δ; 2. H₃O⁺2-(4-(Pyrrolidin-1-yl)phenyl)acetic acidCarboxylic Acid
This compoundH₂O, H⁺ or OH⁻ (controlled)2-(4-(Pyrrolidin-1-yl)phenyl)acetamideAmide
2-(4-(Pyrrolidin-1-yl)phenyl)acetic acidR'OH, H⁺, Δ2-(4-(Pyrrolidin-1-yl)phenyl)acetateEster
2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid1. DCC; 2. R'R''NHN,N-disubstituted-2-(4-(pyrrolidin-1-yl)phenyl)acetamideAmide

The nitrile group can undergo reduction to form either a primary amine or an aldehyde, depending on the reagents and reaction conditions employed.

Reduction to Amines: The catalytic hydrogenation of nitriles is a common method for the synthesis of primary amines. This reaction typically involves hydrogen gas and a metal catalyst such as palladium, platinum, or nickel. For this compound, this would yield 2-(4-(pyrrolidin-1-yl)phenyl)ethan-1-amine. A challenge in this process can be the formation of secondary and tertiary amine byproducts. nih.gov Recent advancements have explored electrocatalytic reduction as a highly selective alternative. For instance, the electroreduction of acetonitrile to ethylamine (B1201723) has been achieved with high Faradaic efficiency using copper nanoparticles as the catalyst. nih.gov

Reduction to Aldehydes: The Stephen reduction allows for the conversion of a nitrile to an aldehyde. scienceinfo.comtestbook.com This reaction involves the use of tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to form an iminium salt intermediate, which is then hydrolyzed to the corresponding aldehyde. pw.livebyjus.com Applying this to this compound would produce 2-(4-(pyrrolidin-1-yl)phenyl)acetaldehyde. The reaction is generally more efficient for aromatic nitriles. byjus.com Another common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H), which can reduce nitriles to aldehydes at low temperatures, followed by aqueous workup.

The following table summarizes the reductive transformations of the acetonitrile moiety.

Starting MaterialReagents and ConditionsProductProduct Type
This compoundH₂, Pd/C or PtO₂ or Raney Ni2-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-aminePrimary Amine
This compound1. SnCl₂, HCl; 2. H₂O2-(4-(pyrrolidin-1-yl)phenyl)acetaldehydeAldehyde
This compound1. DIBAL-H; 2. H₂O2-(4-(pyrrolidin-1-yl)phenyl)acetaldehydeAldehyde

The carbon-nitrogen triple bond of the acetonitrile group is susceptible to nucleophilic attack, particularly by strong nucleophiles such as Grignard reagents or organolithium compounds. This reaction leads to the formation of an intermediate imine anion, which upon hydrolysis yields a ketone. For example, the reaction of this compound with a Grignard reagent (R-MgBr) followed by hydrolysis would produce a ketone with the structure 1-(4-(pyrrolidin-1-yl)phenyl)alkan-2-one.

Furthermore, the nitrile group can participate in cycloaddition reactions. wikipedia.org A prominent example is the [3+2] cycloaddition with azides to form tetrazoles, which are important heterocyclic compounds in medicinal chemistry. This reaction is often catalyzed by a Lewis acid.

Reaction TypeReagentsIntermediate/ProductNotes
Nucleophilic Addition1. R-MgBr or R-Li; 2. H₃O⁺KetoneForms a new carbon-carbon bond.
[3+2] CycloadditionNaN₃, Lewis Acid (e.g., ZnCl₂)5-((4-(pyrrolidin-1-yl)phenyl)methyl)-1H-tetrazoleForms a five-membered heterocyclic ring.

Modifications and Functionalization of the Pyrrolidine Heterocycle and Phenyl Ring in this compound

Beyond the acetonitrile moiety, the pyrrolidine ring and the phenyl ring of the molecule offer additional sites for chemical modification, enabling the synthesis of a diverse array of analogues.

The nitrogen atom of the pyrrolidine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: This can be achieved by reacting this compound with alkyl halides. The reaction proceeds via an SN2 mechanism, where the pyrrolidine nitrogen acts as the nucleophile. The use of ionic liquids as solvents has been shown to be an efficient method for the N-alkylation of anilines. Another sustainable approach involves the use of alcohols as alkylating agents in the presence of a catalyst, which produces water as the only byproduct. rsc.org

N-Acylation: The reaction with acyl chlorides or acid anhydrides in the presence of a base leads to the corresponding N-acyl derivatives. For instance, the reaction of L-proline (a pyrrolidine derivative) with chloroacetyl chloride is a key step in the synthesis of certain pharmaceutical intermediates. beilstein-journals.org These reactions introduce a carbonyl group attached to the pyrrolidine nitrogen, which can alter the electronic properties and steric hindrance of the molecule.

Reaction TypeReagentsProduct
N-AlkylationR-X (Alkyl halide)N-alkyl-2-(4-(pyrrolidin-1-yl)phenyl)acetonitrile derivative
N-AlkylationR-OH, CatalystN-alkyl-2-(4-(pyrrolidin-1-yl)phenyl)acetonitrile derivative
N-AcylationRCOCl or (RCO)₂ON-acyl-2-(4-(pyrrolidin-1-yl)phenyl)acetonitrile derivative

The phenyl ring of this compound is subject to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The directing effect of the substituents on the ring is crucial in determining the position of the incoming electrophile. The pyrrolidino group is a strongly activating, ortho, para-director due to the lone pair of electrons on the nitrogen atom which can be donated into the ring through resonance. lkouniv.ac.in Conversely, the cyanomethyl group (-CH₂CN) is generally considered to be a weakly deactivating, ortho, para-director. However, the powerful activating effect of the pyrrolidino group will dominate, directing incoming electrophiles primarily to the positions ortho to the pyrrolidine substituent (positions 3 and 5 on the phenyl ring).

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl halide/acyl halide and a Lewis acid catalyst (e.g., AlCl₃). It is important to note that strongly activated rings, such as this one, can be prone to polyalkylation in Friedel-Crafts reactions. lkouniv.ac.in

The table below outlines potential electrophilic aromatic substitution reactions.

Reaction TypeReagentsMajor Product(s)
BrominationBr₂, FeBr₃2-(3-Bromo-4-(pyrrolidin-1-yl)phenyl)acetonitrile
NitrationHNO₃, H₂SO₄2-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetonitrile
Friedel-Crafts AcylationRCOCl, AlCl₃2-(3-Acyl-4-(pyrrolidin-1-yl)phenyl)acetonitrile

Advanced Spectroscopic and Structural Elucidation of 2 4 Pyrrolidin 1 Yl Phenyl Acetonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 2-(4-(pyrrolidin-1-yl)phenyl)acetonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its atomic arrangement.

Based on the structure of this compound and data from analogous compounds such as 4-(pyrrolidin-1-yl)benzonitrile (B86329) and various phenylacetonitrile (B145931) derivatives, a predicted set of ¹H and ¹³C NMR chemical shifts can be tabulated.

Predicted ¹H and ¹³C NMR Data for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~118
23.7 (s, 2H)~23
3-~108
4, 87.2 (d, 2H)~129
5, 76.6 (d, 2H)~112
6-~148
9, 123.3 (t, 4H)~47
10, 112.0 (m, 4H)~25

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Hybridization

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene (B1212753) protons within the pyrrolidine (B122466) ring (H-9/H-10 and H-11/H-12). It would also confirm the coupling between the ortho and meta protons on the phenyl ring (H-4/H-5 and H-7/H-8). The methylene protons of the acetonitrile (B52724) group (H-2) would likely appear as a singlet, showing no COSY correlations, unless there is long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique identifies direct one-bond correlations between protons and the carbons to which they are attached. nih.gov An HSQC spectrum would definitively assign the proton signals to their corresponding carbon atoms. For instance, the signals for the pyrrolidine protons around 3.3 ppm and 2.0 ppm would correlate with the carbon signals around 47 ppm and 25 ppm, respectively. The aromatic protons would correlate with their respective aromatic carbons, and the methylene protons of the acetonitrile group would correlate with the aliphatic carbon at approximately 23 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons. science.gov This is particularly useful for identifying connections across quaternary carbons (carbons with no attached protons) and for assembling the different fragments of the molecule. Key HMBC correlations expected for this compound would include:

Correlations from the methylene protons of the acetonitrile group (H-2) to the nitrile carbon (C-1) and the aromatic carbons C-3 and C-4/C-8.

Correlations from the pyrrolidine protons (H-9/H-12) to the aromatic carbon C-6.

Correlations from the aromatic protons to various other carbons in the phenyl ring, confirming their positions.

NOESY/ROESY for Proximity and Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that provide information about the spatial proximity of atoms, regardless of their bonding connectivity. columbia.edu These experiments are particularly valuable for determining the three-dimensional structure and conformational preferences of molecules in solution.

For a relatively small and flexible molecule like this compound, ROESY is often preferred as it can provide unambiguous correlations for molecules with intermediate correlation times where the NOE may be close to zero. huji.ac.il

Expected NOESY/ROESY correlations could reveal:

Through-space interactions between the protons of the pyrrolidine ring and the ortho protons of the phenyl ring, providing insights into the preferred orientation of the pyrrolidine ring relative to the aromatic ring.

Correlations between the methylene protons of the acetonitrile group and the ortho protons of the phenyl ring.

The intensity of the NOESY/ROESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a qualitative, and sometimes quantitative, estimation of inter-proton distances.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. researchgate.net For this compound (C₁₂H₁₄N₂), the expected exact mass can be calculated.

Predicted HRMS Data for this compound

IonCalculated Exact Mass
[M+H]⁺187.1235
[M+Na]⁺209.1054

In addition to exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. This provides valuable structural information by identifying characteristic fragment ions. The fragmentation of this compound would likely proceed through several key pathways:

Loss of the pyrrolidine ring: A common fragmentation pathway for N-aryl pyrrolidines is the cleavage of the C-N bond, leading to the loss of a neutral pyrrolidine molecule or the formation of a pyrrolidinyl radical cation.

Benzylic cleavage: Cleavage of the bond between the phenyl ring and the acetonitrile methylene group would result in the formation of a stable benzyl-type cation.

Fragmentation of the pyrrolidine ring: The pyrrolidine ring itself can undergo fragmentation, leading to the loss of smaller neutral molecules like ethene.

A detailed analysis of the MS/MS spectrum would allow for the proposal of a comprehensive fragmentation scheme, further confirming the structure of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and offers a unique "molecular fingerprint."

Expected Vibrational Frequencies for this compound

Functional GroupExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C≡N stretch (nitrile)2240-2260 (weak to medium)2240-2260 (strong)
C-H stretch (aromatic)3000-31003000-3100
C-H stretch (aliphatic)2850-29602850-2960
C=C stretch (aromatic)1500-16001500-1600
C-N stretch (aromatic amine)1250-1360-

FT-IR Spectroscopy: The FT-IR spectrum is expected to show a characteristic absorption band for the nitrile (C≡N) stretching vibration in the region of 2240-2260 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations from the phenyl ring. The C-N stretching of the aromatic amine would also be present.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. ias.ac.in The nitrile stretch is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. nih.gov The symmetric breathing vibration of the phenyl ring is also expected to be a strong feature.

Together, FT-IR and Raman spectroscopy provide complementary information that is invaluable for the identification and characterization of this compound.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray diffraction analysis would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the molecule in the solid state, including the puckering of the pyrrolidine ring and the dihedral angle between the phenyl ring and the pyrrolidine ring.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding, π-π stacking, or van der Waals interactions.

While no published crystal structure for this compound is currently available, data from related structures, such as 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile, show that the piperidine (B6355638) rings adopt chair conformations. nih.gov It is expected that the pyrrolidine ring in the target compound would adopt an envelope or twisted conformation in the solid state.

Chiroptical Spectroscopies (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD), are used to study chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by substitution on the pyrrolidine ring or the acetonitrile methylene group, the resulting enantiomers could be studied using CD spectroscopy.

Enantiomeric Purity: CD spectroscopy can be used to determine the enantiomeric purity of a chiral sample. The CD signal is directly proportional to the enantiomeric excess.

Absolute Configuration: By comparing the experimentally measured CD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute configuration of the chiral molecule can be determined. nih.gov The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the chromophores in the molecule.

In the case of chiral derivatives of this compound, the phenyl and nitrile groups would act as chromophores, and their electronic transitions would give rise to characteristic CD signals.

Computational Chemistry and Theoretical Investigations of 2 4 Pyrrolidin 1 Yl Phenyl Acetonitrile

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, electron distribution, and energy.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. A DFT study of 2-(4-(pyrrolidin-1-yl)phenyl)acetonitrile would begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms in the ground state. This process minimizes the total energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

Such a study would likely reveal the degree of planarity between the phenyl ring and the pyrrolidine (B122466) ring, which can influence the electronic communication between these two groups. The energetic calculations would provide the molecule's total energy, heat of formation, and strain energy, offering insights into its thermodynamic stability.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterPredicted Value
C-N (Pyrrolidine-Phenyl) Bond Length~1.38 Å
C≡N (Nitrile) Bond Length~1.16 Å
Phenyl-Pyrrolidine Dihedral AngleVariable, depending on conformational analysis
C-C-N (Acetonitrile) Bond Angle~178°

Note: The data in this table is hypothetical and represents typical values for similar chemical bonds. Actual values would need to be determined through specific DFT calculations for this molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the magnetic shielding of atomic nuclei and the vibrational modes of the molecule, it is possible to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) absorption frequencies.

For this compound, theoretical ¹H and ¹³C NMR spectra could be generated, aiding in the assignment of experimental signals. Similarly, a calculated IR spectrum would show characteristic peaks for the C≡N stretch of the nitrile group, C-H stretches of the aromatic and aliphatic protons, and C-N stretching vibrations, which could be compared with experimental data for structural verification.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. mdpi.com

An analysis of this compound would likely show the HOMO localized primarily on the electron-rich pyrrolidine-substituted phenyl ring, while the LUMO might be centered on the electron-withdrawing acetonitrile (B52724) group. espublisher.com From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index can be calculated to predict how the molecule will behave in chemical reactions. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

ParameterPredicted Value
HOMO Energy~ -5.5 eV
LUMO Energy~ -0.8 eV
HOMO-LUMO Gap~ 4.7 eV
Electronegativity (χ)~ 3.15 eV
Chemical Hardness (η)~ 2.35 eV

Note: These values are estimations based on similar molecules and would require specific calculations for confirmation.

Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations can model its dynamic behavior over time. An MD simulation of this compound would involve calculating the forces between atoms and using these to predict their movements.

This would be particularly useful for exploring the conformational flexibility of the pyrrolidine ring and its rotation relative to the phenyl group. MD simulations can also be performed in the presence of solvent molecules (e.g., water) to understand how the solvent affects the molecule's conformation and dynamics, a phenomenon known as solvation. nih.gov The results can provide insights into the molecule's behavior in a solution, which is crucial for many chemical and biological applications.

Molecular Docking Studies for Elucidating Binding Mechanisms with Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies could be employed to investigate its potential interactions with the active sites of macromolecules like proteins or enzymes.

The focus of such a study would be on the chemistry of the interaction, identifying key intermolecular forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. researchgate.net For instance, the nitrogen atom of the pyrrolidine ring or the nitrile group could act as hydrogen bond acceptors, while the phenyl ring could engage in hydrophobic interactions. These studies are instrumental in rational drug design and understanding molecular recognition processes.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Reactivity or Physical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physical or chemical properties. researchgate.net If a dataset of related compounds with known properties were available, a QSPR model could be developed to predict properties of this compound.

These models typically use molecular descriptors, which are numerical representations of a molecule's structure, to build a mathematical equation that predicts a property of interest. For example, a QSPR model could be developed to predict the chemical reactivity, solubility, or boiling point of a series of substituted phenylacetonitriles, including the title compound. nih.gov

Analytical Methodologies for the Characterization and Quantification of 2 4 Pyrrolidin 1 Yl Phenyl Acetonitrile

Chromatographic Method Development for Purity Profiling and Impurity Identification

Chromatographic techniques are paramount for separating 2-(4-(Pyrrolidin-1-yl)phenyl)acetonitrile from any process-related impurities, starting materials, and potential degradation products. The development of robust chromatographic methods is the cornerstone of purity assessment.

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. ijtsrd.comchromatographyonline.com A stability-indicating HPLC method is crucial for separating the main component from its potential impurities and degradants.

Method Development Strategy: A reversed-phase HPLC (RP-HPLC) method would be the primary approach. The basic pyrrolidine (B122466) nitrogen imparts a tendency for the molecule to interact strongly with silica-based columns, potentially causing poor peak shape. Therefore, method development would focus on mitigating these interactions.

Stationary Phase: A C18 or C8 column is a suitable starting point. To minimize peak tailing from the basic amine, columns with end-capping or those designed for amine analysis (e.g., base-deactivated silica) are preferred.

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net The inclusion of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) in the mobile phase is critical. This protonates the pyrrolidine nitrogen, ensuring it is in a single ionic form, and also protonates residual silanol (B1196071) groups on the stationary phase, which reduces peak tailing and improves chromatographic performance. A gradient elution, starting with a lower percentage of organic solvent and increasing over time, would be effective for eluting both polar and non-polar impurities. chromatographyonline.com

Detection:

UV-Vis Detection: The presence of the phenylacetonitrile (B145931) chromophore makes UV-Vis detection highly suitable. A photodiode array (PDA) detector would be advantageous as it can acquire spectra across a range of wavelengths, which helps in peak identification and purity assessment. The maximum absorbance wavelength (λmax) would be determined by scanning a dilute solution of the compound.

Refractive Index (RI) Detection: While a universal detector, RI is less sensitive than UV-Vis and is sensitive to changes in mobile phase composition, making it incompatible with gradient elution. It would only be considered if key impurities lack a UV chromophore.

Evaporative Light Scattering Detection (ELSD): ELSD is another universal detector that is compatible with gradient elution and is suitable for detecting any non-volatile analyte, regardless of its optical properties. It would be useful for a comprehensive impurity profile, detecting impurities that may not be visible by UV.

A proposed set of starting HPLC conditions is summarized in the table below.

ParameterProposed Condition
ColumnBase-Deactivated C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV/PDA at λmax (e.g., ~254 nm)
Injection Volume10 µL

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. nih.gov For this compound, its application would primarily be for detecting residual solvents from the synthesis process (e.g., toluene, DMF) and any low-molecular-weight, thermally stable impurities or degradation products. researchgate.net The compound itself may have limited thermal stability, potentially leading to on-column degradation, a factor that must be assessed during method development.

A typical GC-MS method would involve:

Column: A mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms), would be appropriate. gcms.cz

Injection: A split/splitless injector would be used. The injector temperature must be optimized to ensure volatilization without causing thermal degradation.

Carrier Gas: Helium at a constant flow rate.

Oven Program: A temperature gradient program, starting at a low temperature to separate volatile solvents and ramping up to a higher temperature to elute less volatile components.

Detection: Mass spectrometry (MS) provides structural information, allowing for the confident identification of unknown impurities by comparing their mass spectra to libraries (e.g., NIST) or through interpretation of fragmentation patterns. nih.gov

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com It is considered a form of normal-phase chromatography and offers advantages of high efficiency and reduced analysis time. jascoinc.com SFC is particularly well-suited for the separation of chiral compounds and polar molecules like amines that can be challenging to analyze by other methods. researchgate.netresearchgate.net

For this compound, SFC could be a valuable alternative to HPLC for purity profiling.

Mobile Phase: Supercritical CO2 mixed with a polar organic modifier, such as methanol or ethanol. To improve the peak shape of the basic analyte, a small amount of an additive like ammonium (B1175870) hydroxide (B78521) or an amine (e.g., diethylamine) is typically added to the modifier. researchgate.net

Stationary Phase: Polar stationary phases are used in SFC. mdpi.com Columns packed with silica (B1680970), diol, or amino-propyl bonded silica could be effective.

Detection: UV-Vis detection is common, and SFC can also be readily coupled with mass spectrometry (SFC-MS) for enhanced identification capabilities.

Capillary Electrophoresis (CE) for Charge-Based Separations and Purity Assessment

Capillary Electrophoresis (CE) separates analytes based on their charge-to-size ratio in an electric field. wikipedia.orglibretexts.org It is a high-efficiency separation technique that requires minimal sample and solvent. For this compound, the basic pyrrolidine nitrogen makes it an ideal candidate for analysis by Capillary Zone Electrophoresis (CZE), the most common mode of CE. libretexts.org

In a CZE method, a fused silica capillary is filled with a background electrolyte (BGE), typically a buffer. nih.gov

Method Parameters:

Background Electrolyte: A low pH buffer, such as a phosphate (B84403) or citrate (B86180) buffer (e.g., 40 mmol/L NaH2PO4 at pH 2.5), would be used to ensure full protonation of the analyte. nih.gov

Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary to drive the separation.

Detection: UV detection is typically used, monitoring at a suitable wavelength near the analyte's λmax.

CZE is an orthogonal technique to RP-HPLC, meaning it separates based on a different chemical principle. This makes it extremely valuable for confirming purity, as impurities that might co-elute with the main peak in HPLC could be well-resolved in CE.

Titrimetric and Gravimetric Methods for Quantitative Analysis

While modern chromatographic techniques are preferred for purity profiling, classical methods can be used for quantitative analysis of the bulk material.

Titrimetric Analysis: A non-aqueous acid-base titration is a suitable method for quantifying this compound. The basic tertiary amine can be titrated with a strong acid in a non-aqueous solvent. saylor.org

Procedure: A known weight of the sample is dissolved in a suitable solvent like glacial acetic acid. It is then titrated with a standardized solution of perchloric acid in acetic acid. The endpoint can be determined potentiometrically or with a visual indicator like crystal violet. dss.go.th This method provides a measure of the total basic content and can be used to calculate the assay value.

Kjeldahl Method: The Kjeldahl method can determine the total nitrogen content of the compound. ck12.orgcytivalifesciences.commsesupplies.comitwreagents.com The sample is digested with concentrated sulfuric acid to convert all nitrogen into ammonium sulfate. The resulting solution is made basic to liberate ammonia (B1221849), which is then distilled and collected in a standard acid solution. The amount of ammonia is determined by back-titration. msesupplies.combohrium.com By comparing the experimentally determined nitrogen percentage to the theoretical value, the purity of the compound can be assessed.

Gravimetric Analysis: Gravimetric methods are generally less applicable for the routine analysis of a compound like this. However, it could theoretically be quantified by precipitation with an appropriate reagent that forms a stable, insoluble salt (e.g., with a large, complex anion like tetraphenylborate), followed by filtration, drying, and weighing of the precipitate. This is not a standard approach and would require significant method development.

Development of Stability-Indicating Methods for Chemical Degradation Studies of this compound

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, process impurities, or other components in the sample matrix. ijtsrd.comjapsonline.com The development of such a method is a regulatory requirement for pharmaceutical compounds and is essential for determining shelf-life and storage conditions. chromatographyonline.com The HPLC method described in section 5.1.1 would be the foundation for these studies.

Forced Degradation (Stress Testing): To develop and validate a SIM, the compound is subjected to forced degradation under various stress conditions to generate its potential degradation products. science.gov The goal is to achieve a modest level of degradation (e.g., 5-20%). ijtsrd.com

The following table outlines typical stress conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acid Hydrolysis0.1 M HCl, heated (e.g., 60 °C)Hydrolysis of the nitrile group to a carboxylic acid or amide.
Base Hydrolysis0.1 M NaOH, heated (e.g., 60 °C)Hydrolysis of the nitrile group. google.com
Oxidation3% H₂O₂, room temperature or heatedOxidation of the tertiary amine to an N-oxide; potential reactions at the benzylic position.
Thermal DegradationDry heat (e.g., 80-100 °C)General decomposition.
Photolytic DegradationExposure to UV/Vis light (ICH specified conditions)Photochemical reactions involving the aromatic ring.

Method Validation: After stress testing, the samples are analyzed by the developed HPLC method. The method is considered stability-indicating if all degradation products are successfully separated from the intact parent compound and from each other. Peak purity analysis using a PDA detector is crucial to confirm that the parent peak is spectrally pure in all stressed samples, demonstrating specificity. The method would then undergo full validation according to ICH guidelines.

Exploration of Chemical Applications and Mechanistic Insights Beyond Biomedical Applications

Role of 2-(4-(Pyrrolidin-1-yl)phenyl)acetonitrile as a Versatile Synthetic Intermediate

The structure of this compound, featuring a reactive nitrile group and a nucleophilic aromatic ring activated by the pyrrolidine (B122466) substituent, positions it as a potentially valuable synthetic intermediate.

The pyrrolidine ring is a prevalent scaffold in a vast number of biologically active compounds and is a key building block in medicinal chemistry. nih.govresearchgate.net The nitrile group in this compound is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations. These reactions open pathways to a variety of more complex molecular architectures. While specific examples of the use of this compound as a synthetic intermediate are not extensively reported in the literature, the synthetic utility of the broader class of functionalized phenylacetonitriles is well-established. researchgate.net For instance, derivatives of 4-(pyrrolidin-1-yl)benzonitrile (B86329) have been synthesized and investigated as selective androgen receptor modulators (SARMs), indicating the accessibility and utility of this core structure in the synthesis of complex, biologically relevant molecules. nih.gov

In the realm of material science, "push-pull" molecules, which contain both an electron-donating group and an electron-withdrawing group, are of significant interest for their nonlinear optical (NLO) and optoelectronic properties. nih.govresearchgate.netrsc.org The this compound molecule fits this description, with the pyrrolidinyl group acting as an electron donor and the acetonitrile (B52724) moiety serving as an electron acceptor. This electronic structure can lead to intramolecular charge transfer (ICT), a key phenomenon for NLO activity and for the development of organic materials for optoelectronics. nih.gov While direct applications of this specific compound in polymer chemistry or optoelectronics are not yet documented, the fundamental principles of push-pull systems suggest its potential as a precursor for such materials. rsc.org For instance, it could potentially be incorporated as a side-chain in a polymer or used as a building block for larger conjugated systems with tailored electronic properties.

Investigations into the Photophysical Properties of this compound for Luminescent Applications

The donor-acceptor architecture of this compound is a strong indicator of potential luminescent properties. nih.gov The photophysical behavior of such push-pull chromophores is often characterized by solvatochromism, where the absorption and emission spectra shift with the polarity of the solvent. rsc.org

Property Predicted Behavior based on Analogous Structures Relevant Concepts
Solvatochromism The emission wavelength is expected to red-shift in more polar solvents due to the stabilization of the excited state.Intramolecular Charge Transfer (ICT)
Quantum Yield The fluorescence quantum yield may vary significantly with the environment (solvent, aggregation state).Non-radiative decay pathways
Aggregation-Induced Emission (AIE) The compound might exhibit enhanced emission in the aggregated state or solid state due to the restriction of intramolecular rotations.Restriction of Intramolecular Motion (RIM)

Utilization as a Chemical Probe for Receptor-Ligand Interaction Mechanism Studies

The use of small molecules as chemical probes is a powerful tool for studying biological systems. While the focus of this article is on non-biomedical applications, the principles of molecular recognition are universal. A fluorescent molecule like this compound could potentially serve as a chemical probe if it binds to a specific target and its fluorescence properties change upon binding.

Currently, there are no published studies detailing the use of this compound as a chemical probe for receptor-ligand interaction studies. However, the development of fluorescent probes for detecting specific analytes is an active area of research. For example, a fluorescent probe has been designed for the specific detection of pyrrolidine. nih.gov This demonstrates the utility of fluorescence in sensing applications involving the pyrrolidine moiety. The development of this compound as a chemical probe would require the identification of a specific binding partner and a demonstrable change in its photophysical properties upon interaction.

Applications in Catalyst Design and Ligand Development

There is no direct evidence in the literature of this compound or its derivatives being used as ligands in catalyst design. However, the presence of the pyrrolidine moiety suggests a potential for such applications. For instance, related pyrrolidone ligands have been shown to improve the performance of copper-based catalysts in acetylene (B1199291) hydrochlorination. researchgate.net The development of catalysts based on this compound would likely involve modification of the structure to introduce additional coordinating groups or to create a chiral environment around a metal center.

Exploration in Chemical Sensing and Molecular Recognition Systems

The design of chemical sensors often relies on the principle of molecular recognition, where a host molecule selectively binds to a specific guest molecule, resulting in a detectable signal. The electronic properties of this compound make it a candidate for exploration in this area.

While there are no reports of this compound being used in chemical sensing, related structures have shown promise. For example, a pyrrolidine-fused chlorin (B1196114) has been incorporated into a metal-organic framework (MOF) for the enhanced detection of nitrogen dioxide (NO2). uevora.ptmdpi.comresearchgate.net This indicates that the pyrrolidine functional group can be a valuable component in the design of sensitive and selective chemical sensors. The development of a sensor based on this compound would involve designing a system where the binding of an analyte to the molecule or a material containing the molecule leads to a change in its optical or electronic properties.

Environmental Fate and Chemical Stability Studies of 2 4 Pyrrolidin 1 Yl Phenyl Acetonitrile

Photolytic Degradation Pathways under Various Irradiation Conditions

Photolytic degradation involves the breakdown of a chemical due to the absorption of light energy. For 2-(4-(Pyrrolidin-1-yl)phenyl)acetonitrile, studies would need to investigate its degradation under various light conditions, such as simulated sunlight or specific UV wavelengths (e.g., 254 nm).

Expected Pathways:

Direct Photolysis: The aromatic rings and the tertiary amine are chromophores that can absorb UV light. This absorption could lead to the cleavage of chemical bonds. Potential reactions include the cleavage of the bond between the pyrrolidine (B122466) ring and the phenyl ring or reactions involving the acetonitrile (B52724) group.

Indirect Photolysis: In natural waters, dissolved organic matter and nitrate (B79036) ions can absorb sunlight to produce reactive species like hydroxyl radicals (•OH) and singlet oxygen. These highly reactive species could then attack the this compound molecule. The electron-rich pyrrolidine and phenyl rings would be particularly susceptible to oxidation by these species. nih.govresearchgate.netscispace.com

Degradation Products: Photodegradation of haloacetonitriles has been shown to proceed via substitution, addition, and polymerization reactions. nih.gov For the target compound, likely products could result from the oxidation of the pyrrolidinyl group, hydroxylation of the phenyl ring, or transformation of the nitrile group.

A comprehensive study would require irradiating aqueous solutions of the compound under controlled conditions and using analytical techniques like High-Performance Liquid Chromatography (HPLC) to track its disappearance and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting degradation products. scispace.comunizg.hr

Hydrolytic Stability and Degradation Kinetics Across pH Ranges

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of this compound would need to be tested across a range of environmentally relevant pH values (e.g., pH 4, 7, and 9) as per OECD guidelines. nih.gov

Expected Pathways:

The nitrile group (-C≡N) is the primary site for hydrolysis. This reaction is typically catalyzed by either acid or base. turito.com

Acid-Catalyzed Hydrolysis: In acidic conditions, the nitrogen atom of the nitrile would be protonated, making the carbon atom more susceptible to nucleophilic attack by water. This would likely lead to the formation of an amide, 2-(4-(pyrrolidin-1-yl)phenyl)acetamide, which could then further hydrolyze to the corresponding carboxylic acid, 2-(4-(pyrrolidin-1-yl)phenyl)acetic acid, and an ammonium (B1175870) ion.

Base-Catalyzed Hydrolysis: In alkaline conditions, a hydroxide (B78521) ion (OH⁻) would directly attack the electrophilic carbon of the nitrile group. arkat-usa.org Similar to the acid-catalyzed pathway, this would also be expected to yield the amide and subsequently the carboxylate salt. arkat-usa.orgresearchgate.net

Kinetic studies would involve measuring the concentration of the parent compound over time at various pH values and temperatures to determine the reaction order, rate constants (k), and half-lives (t½). nih.gov For many organic compounds, hydrolysis can be slow, with half-lives greater than a year under neutral environmental conditions. nih.govnih.gov

Oxidative Stability and Identification of Chemical Degradation Products

Oxidative stability refers to a compound's resistance to degradation by oxidizing agents. Common environmental oxidants include dissolved oxygen, hydrogen peroxide, and reactive oxygen species.

Expected Pathways:

The tertiary amine of the pyrrolidinyl group is a likely site for oxidation. Tertiary amines can be oxidized by reagents like hydrogen peroxide or peroxy acids to form N-oxides. libretexts.orggoogle.com This would result in the formation of 1-(4-(cyanomethyl)phenyl)pyrrolidin-1-oxide.

The pyrrole (B145914) ring itself, although saturated in this case (pyrrolidine), can be susceptible to oxidation, potentially leading to ring-opening products. Studies on other drugs containing pyrrole rings have shown oxidation is a primary degradation pathway. nih.gov

The benzylic carbon (the CH₂ group) is another potential site of oxidation, which could lead to the formation of a ketone, ultimately cleaving the nitrile group.

To identify degradation products, the compound would be exposed to oxidizing agents (e.g., hydrogen peroxide, Fenton's reagent), and the resulting mixture analyzed by techniques such as LC-MS/MS to determine the mass and structure of the products formed. researchgate.netturkjps.org

Thermal Stability and Decomposition Characteristics

Thermal stability is the ability of a compound to resist decomposition at high temperatures. This is typically assessed using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). uobabylon.edu.iqresearchgate.net

Expected Behavior:

Upon heating, organic molecules will eventually decompose. For this compound, the initial decomposition temperature would mark the limit of its thermal stability.

Decomposition Products: The decomposition of nitrile-containing compounds can be complex. The thermal decomposition of phenylacetonitrile (B145931) is known to emit highly toxic fumes of hydrogen cyanide (HCN) and nitrogen oxides. nih.gov Similarly, the pyrolysis of polyacrylonitrile (B21495) also yields HCN and a variety of other nitrile compounds. canada.ca It is highly probable that heating this compound to decomposition would also produce HCN, along with fragments of the pyrrolidine and phenyl rings. ornl.gov

A TGA analysis would provide a thermogram showing the temperature ranges of mass loss, which correspond to decomposition events. researchgate.net Analysis of the gases evolved during the TGA experiment (e.g., by coupling it with FTIR or a mass spectrometer) would be necessary to identify the specific decomposition products.

Future Directions and Emerging Research Avenues for 2 4 Pyrrolidin 1 Yl Phenyl Acetonitrile Research

Development of Sustainable and Efficient Synthetic Methodologies

The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of environmentally benign substances. nih.gov Future research on 2-(4-(Pyrrolidin-1-yl)phenyl)acetonitrile will likely focus on moving away from traditional multi-step syntheses that rely on hazardous reagents and volatile organic solvents.

Key areas of development include:

One-Pot and Cascade Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel can significantly reduce waste from intermediate workups and purifications. nih.govnih.gov

Use of Green Solvents: Replacing conventional solvents with sustainable alternatives such as water, biomass-derived solvents (e.g., 2-methyltetrahydrofuran, γ-valerolactone), or neoteric solvents like ionic liquids and deep eutectic solvents is a critical goal. bohrium.comiaph.in

Catalytic Approaches: Employing catalytic methods, including biocatalysis (enzymes) or electrochemistry, can offer high selectivity and reduce the need for stoichiometric reagents, thereby improving the atom economy of the synthesis. researchgate.net

Table 1: Comparison of Synthetic Approaches

Feature Traditional Synthesis Sustainable Future Synthesis
Solvents Chlorinated hydrocarbons, DMF, NMP Water, bio-derived solvents, ionic liquids
Reaction Type Multi-step with isolation of intermediates One-pot, cascade, or flow chemistry processes
Reagents Stoichiometric, potentially toxic reagents Catalytic systems (metal, organo-, bio-catalysts)
Waste Profile High E-Factor (Environmental Factor), significant solvent waste Low E-Factor, minimal waste generation

| Energy Use | Often requires high temperatures and prolonged heating | Lower energy input through catalysis or process intensification |

Exploration of Unconventional Reactivity and Novel Chemical Transformations

The unique electronic and structural features of this compound open avenues for exploring reactivity beyond the standard transformations of its constituent functional groups. The interplay between the electron-donating pyrrolidine (B122466) group and the electron-withdrawing nitrile group activates the molecule for novel chemical transformations.

Future research could investigate:

C-H Activation: The phenyl ring is electronically enriched by the pyrrolidine substituent, making it a candidate for direct C-H functionalization reactions. This would allow for the late-stage introduction of new functional groups without the need for pre-functionalized starting materials.

Nitrile Group Transformations: While nitriles are commonly hydrolyzed or reduced, research could explore their participation in cycloaddition reactions or as directing groups in metal-catalyzed transformations.

Electrosynthesis: Electrochemical methods can generate reactive intermediates under mild conditions, potentially leading to unique dimerization, cyclization, or functionalization pathways not accessible through traditional thermal reactions. researchgate.net

Donor-Acceptor Cyclopropane Chemistry: The molecule's electronic properties are analogous to those found in donor-acceptor systems, which can be used to generate strained intermediates like cyclopropanes for further synthetic elaboration. researchgate.net

Table 2: Potential Novel Transformations

Reaction Type Reagents/Conditions Potential Product
Directed C-H Arylation Palladium catalyst, Aryl halide Biaryl derivatives
[3+2] Cycloaddition Azide or other 1,3-dipole Tetrazole or other heterocyclic rings
Anodic Cyanation Electrochemical cell, Cyanide source Benzylic dinitrile derivatives

| Reductive Cyclization | Reducing agent (e.g., Zinc), Acid | Indole or other fused ring systems |

Advanced Materials Integration and Performance Optimization Based on the Chemical Compound

The structural backbone of this compound is a promising scaffold for the development of advanced functional materials. Its aromatic and heterocyclic components suggest potential applications in materials science where electronic and photophysical properties are key.

Emerging research avenues include:

Organic Electronics: Heterocyclic and aromatic compounds are fundamental components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov Derivatives of the title compound could be synthesized and evaluated as charge-transport materials, emitters, or sensitizers.

Functional Dyes: The molecule contains a chromophoric system that can be extended through chemical modification to create dyes with specific absorption and emission properties for applications in sensing, imaging, or laser technologies.

Polymer Science: The compound can be functionalized with polymerizable groups to be incorporated as a monomer into polymers. This could imbue the resulting materials with enhanced thermal stability, specific optical properties, or improved conductivity.

Table 3: Potential Applications in Materials Science

Application Area Key Molecular Feature Desired Performance Enhancement
OLEDs Aromatic/heterocyclic core Efficient blue emission, high charge mobility
Chemical Sensors Pyrrolidine nitrogen, Nitrile group High selectivity and sensitivity to specific analytes

| Functional Polymers | Polymerizable derivatives | High refractive index, thermal stability, photo-responsiveness |

High-Throughput Screening for Discovery of New Chemical Properties or Reactivity

High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly test thousands to millions of compounds for a specific activity. ctppc.org This technology can be adapted to explore the chemical properties and reactivity of this compound and its derivatives on a massive scale.

Future applications of HTS in this context could involve:

Reaction Discovery: Screening a library of derivatives against a diverse panel of reagents and potential catalysts could uncover novel and unexpected chemical reactions.

Catalyst Identification: The compound itself, or its metal complexes, could be screened for catalytic activity in various chemical transformations.

Materials Discovery: HTS can be used to screen for materials with desired properties, such as fluorescence, non-linear optical activity, or specific binding affinities, by testing arrays of newly synthesized analogues. ewadirect.com

The process involves the miniaturization and automation of experiments, typically in 384- or 1536-well plates, coupled with rapid data analysis to identify "hits." nih.govchemrxiv.org

Table 4: Hypothetical High-Throughput Screening Workflow

Step Description Objective
1. Library Generation Synthesize a diverse library of analogues of this compound with varied substituents. Create a wide chemical space for screening.
2. Assay Development Design a rapid and sensitive assay to detect the desired property (e.g., fluorescence, catalytic turnover, binding). Ensure reliable and measurable output.
3. Automated Screening Use robotic systems to dispense the library compounds and reagents into microplates and perform the assay. Test thousands of compounds per day. nih.gov
4. Data Analysis & Hit ID Analyze the large dataset to identify compounds that show significant activity ("hits"). Pinpoint promising candidates for further study.

| 5. Hit Validation | Re-synthesize and re-test the identified hits to confirm their activity and rule out false positives. | Confirm the initial screening results. |

Rational Design of Analogues with Tailored Chemical Characteristics

Rational design involves modifying a molecule's structure in a targeted way to achieve a desired change in its properties. nih.gov By applying principles of physical organic chemistry and structure-activity relationships (SAR), analogues of this compound can be designed with fine-tuned characteristics. nih.gov

Key strategies for analogue design include:

Phenyl Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can systematically alter the molecule's electronic properties, solubility, and reactivity.

Pyrrolidine Ring Modification: Altering the pyrrolidine ring, for example by introducing substituents or changing its size, can modulate steric hindrance and basicity. Fluorine substitution, for instance, can significantly impact electronic properties and metabolic stability. nih.gov

Nitrile Group Bioisosteres: Replacing the nitrile group with other functionalities that have similar steric and electronic properties (bioisosteres), such as a tetrazole or an oxadiazole, can lead to new compounds with different chemical stability and intermolecular interaction profiles. nih.gov

Table 5: Rational Design of Analogues

Structural Modification Target Analogue Example Predicted Change in Characteristic
Add Electron-Withdrawing Group 2-(4-(Pyrrolidin-1-yl)-3-nitrophenyl)acetonitrile Increased acidity of benzylic protons; altered electronic properties.
Add Electron-Donating Group 2-(3-Methoxy-4-(pyrrolidin-1-yl)phenyl)acetonitrile Increased electron density on the phenyl ring; enhanced reactivity toward electrophiles.
Modify Pyrrolidine Ring 2-(4-((2R)-2-Methylpyrrolidin-1-yl)phenyl)acetonitrile Introduction of chirality; increased steric bulk around the nitrogen atom.

| Replace Nitrile Group | 5-((4-(Pyrrolidin-1-yl)phenyl)methyl)-1H-tetrazole | Increased acidity compared to the nitrile; different hydrogen bonding capabilities. |

Q & A

Q. What are the recommended synthetic routes for 2-(4-(Pyrrolidin-1-yl)phenyl)acetonitrile, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or palladium-catalyzed coupling. For example:
  • Step 1: React 4-bromophenylacetonitrile with pyrrolidine under Buchwald-Hartwig amination conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C) to introduce the pyrrolidine moiety .
  • Step 2: Optimize reaction time (12–24 hours) and stoichiometry (1.2 equivalents of pyrrolidine) to minimize byproducts. Monitor progress via TLC or HPLC .
  • Yield Improvement: Use microwave-assisted synthesis to reduce reaction time and enhance selectivity .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): Assign peaks for the pyrrolidine ring (δ 1.8–2.1 ppm for CH₂, δ 3.2–3.5 ppm for N-CH₂) and nitrile group (no proton signal; confirm via IR) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 215.1422 (C₁₂H₁₄N₂) .
  • HPLC Purity Assessment: Use a C18 column (acetonitrile/water gradient, UV detection at 254 nm); aim for ≥95% purity .

Q. What physicochemical properties are critical for experimental design involving this compound?

  • Methodological Answer:
  • LogP (Partition Coefficient): Estimate via computational tools (e.g., ChemAxon) to predict solubility (~2.1, indicating moderate lipophilicity) .
  • Stability: Conduct stress testing (e.g., 48 hours at 40°C/75% RH) to assess hydrolytic degradation of the nitrile group .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer:
  • Comparative Bioassays: Replicate assays under standardized conditions (e.g., ATP-based cell viability, IC₅₀ measurements) to control for batch-to-batch variability .
  • Target Validation: Use CRISPR-Cas9 knockout models to confirm specificity for purported targets (e.g., kinases or GPCRs) .
  • Meta-Analysis: Aggregate data from public repositories (ChEMBL, PubChem BioAssay) to identify outliers .

Q. How can computational modeling predict interaction mechanisms between this compound and biological targets?

  • Methodological Answer:
  • Docking Simulations: Use AutoDock Vina to model binding poses with protein targets (e.g., EGFR kinase). Prioritize poses with hydrogen bonding to the nitrile group .
  • Molecular Dynamics (MD): Simulate binding stability (50 ns trajectories, AMBER force field) to assess residence time and conformational changes .
  • QSAR Modeling: Corinate structural descriptors (e.g., topological polar surface area) with activity data to guide analog design .

Q. What advanced chromatographic techniques are suitable for quantifying this compound in complex matrices?

  • Methodological Answer:
  • HPLC-MS/MS: Use a triple quadrupole system (MRM mode) with transitions m/z 215 → 98 (nitrile fragment) for nanogram-level detection .
  • GC-MS Derivatization: Silylate the compound with BSTFA to improve volatility; monitor using a DB-5MS column .

Q. What methodologies are recommended for assessing the in vitro toxicity profile of this compound given limited data?

  • Methodological Answer:
  • Cytotoxicity Screening: Use HepG2 cells and MTT assay (48-hour exposure, IC₅₀ calculation) .
  • Genotoxicity: Perform Ames test (TA98 and TA100 strains ± S9 metabolic activation) to evaluate mutagenic potential .
  • Metabolic Stability: Incubate with human liver microsomes (HLMs) to assess CYP450-mediated degradation .

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